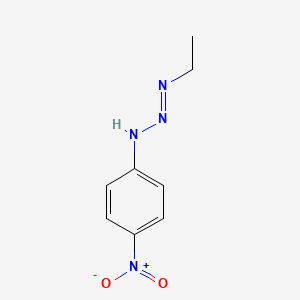
N-Ethyldiazenyl-4-nitro-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyldiazenyl-4-nitro-aniline is an organic compound with the molecular formula C8H10N4O2 It is a derivative of aniline, featuring an ethyldiazenyl group and a nitro group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyldiazenyl-4-nitro-aniline typically involves the diazotization of aniline derivatives followed by coupling with ethylamine. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with ethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyldiazenyl-4-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of N-ethyl-4-aminoaniline.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
N-Ethyldiazenyl-4-nitro-aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of corrosion inhibitors and antioxidants.
Mécanisme D'action
The mechanism of action of N-Ethyldiazenyl-4-nitro-aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ethyldiazenyl group can participate in electron transfer reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of N-Ethyldiazenyl-4-nitro-aniline.
2-Nitroaniline: An isomer with different chemical properties.
3-Nitroaniline: Another isomer with distinct reactivity.
Propriétés
Numéro CAS |
91038-03-8 |
|---|---|
Formule moléculaire |
C8H10N4O2 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
N-(ethyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C8H10N4O2/c1-2-9-11-10-7-3-5-8(6-4-7)12(13)14/h3-6H,2H2,1H3,(H,9,10) |
Clé InChI |
RYRYCGWJMVYUNP-UHFFFAOYSA-N |
SMILES canonique |
CCN=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)

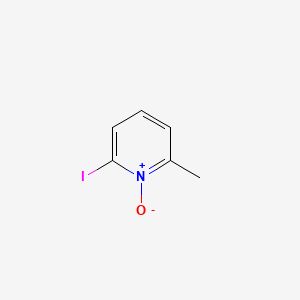


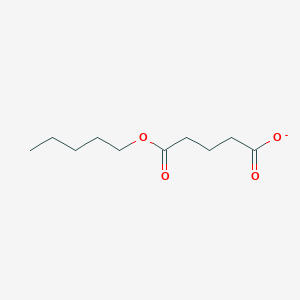
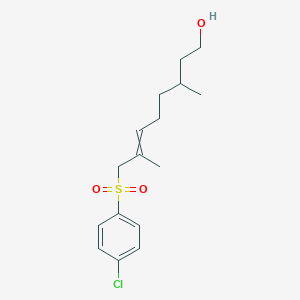

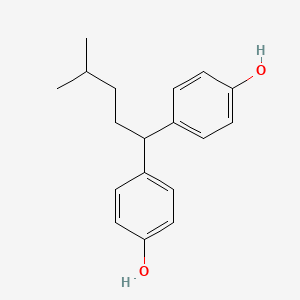
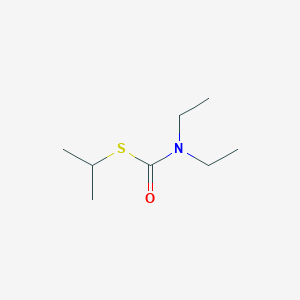

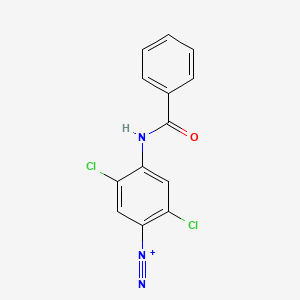

![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
